Homodestcardin

概要

説明

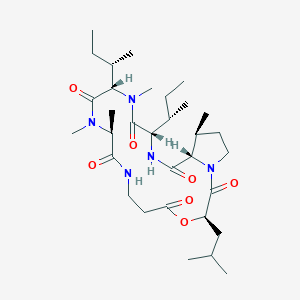

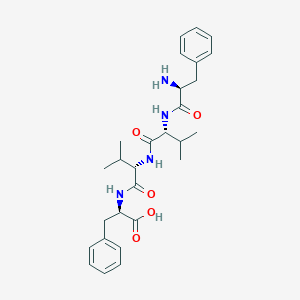

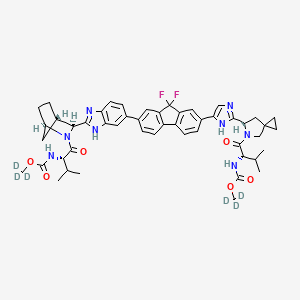

ホモデスカルジンは、Trichothecium roseum菌に存在する環状デプシペプチド系の真菌代謝産物です。 免疫抑制活性で知られており、特にコンカナバリンA誘発マウス単離T細胞の増殖を阻害する活性があり、IC50値は0.86 µMです .

準備方法

ホモデスカルジンは通常、Trichothecium roseum菌から単離されます。合成経路には、環状デプシペプチド構造の形成が含まれ、これはペプチド結合形成と環化の複数ステップを含みます。 反応条件は、しばしばジクロロメタン、ジメチルスルホキシド、エタノール、メタノールなどの有機溶媒を溶解度のために必要とします

化学反応の分析

ホモデスカルジンは、以下を含むさまざまな化学反応を受けます。

酸化: 特定の条件下で酸化して、異なる酸化誘導体を生成することができます。

還元: 還元反応は、その官能基を修飾して、生物活性を変化させる可能性があります。

置換: ホモデスカルジンは、特にペプチド結合で置換反応を受け、異なる特性を持つアナログを形成することができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

ホモデスカルジンには、いくつかの科学研究への応用があります。

化学: 環状デプシペプチドとその合成を研究するためのモデル化合物として使用されます。

生物学: ホモデスカルジンは、細胞プロセス、特にその免疫抑制活性に対する影響について研究されています。

医学: 自己免疫疾患や臓器移植などの免疫抑制を必要とする状態における潜在的な治療的用途に重点が置かれています。

科学的研究の応用

Homodestcardin has several scientific research applications:

Chemistry: It is used as a model compound to study cyclic depsipeptides and their synthesis.

Biology: this compound is studied for its effects on cellular processes, particularly its immunosuppressant activity.

Medicine: Research focuses on its potential therapeutic applications in conditions requiring immunosuppression, such as autoimmune diseases and organ transplantation.

Industry: While not widely used industrially, it serves as a reference compound in the development of new immunosuppressant drugs .

作用機序

ホモデスカルジンは、T細胞の増殖を阻害することでその効果を発揮します。これは、T細胞の増殖を刺激する植物性レクチンであるコンカナバリンAによって誘導されるT細胞の活性化を特異的に標的としています。 含まれる分子経路には、T細胞の活性化と増殖に不可欠なシグナル伝達経路の阻害が含まれます .

類似化合物の比較

ホモデスカルジンは、その特異的な免疫抑制活性により、環状デプシペプチドの中でユニークな存在です。類似の化合物には以下が含まれます。

デストルキシンA: 免疫抑制特性を持つ別の環状デプシペプチド。

シクロヘキシミド: 同様の生物活性を持つ真菌代謝産物ですが、化学構造が異なります。

FK506(タクロリムス): 異なる作用機序を持つ免疫抑制剤ですが、同様の治療目的で使用されています

ホモデスカルジンは、コンカナバリンA誘発T細胞増殖の特異的な阻害により際立っており、免疫学的研究に貴重な化合物となっています。

類似化合物との比較

Homodestcardin is unique among cyclic depsipeptides due to its specific immunosuppressant activity. Similar compounds include:

Destruxin A: Another cyclic depsipeptide with immunosuppressant properties.

Cycloheximide: A fungal metabolite with similar biological activities but different chemical structure.

FK506 (Tacrolimus): An immunosuppressant with a different mechanism of action but used for similar therapeutic purposes

This compound stands out due to its specific inhibition of concanavalin A-induced T cell proliferation, making it a valuable compound for immunological research.

特性

IUPAC Name |

(3R,10S,13S,16S,19S,20S)-13,16-bis[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N5O7/c1-11-19(5)25-31(42)36(10)27(20(6)12-2)32(43)35(9)22(8)28(39)33-15-13-24(38)44-23(17-18(3)4)30(41)37-16-14-21(7)26(37)29(40)34-25/h18-23,25-27H,11-17H2,1-10H3,(H,33,39)(H,34,40)/t19-,20-,21-,22-,23+,25-,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPPDKJKKDOWTJ-MKUQIKACSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC(C)C)C)C)C(C)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CC[C@@H]([C@H]2C(=O)N1)C)CC(C)C)C)C)[C@@H](C)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)

![1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride](/img/structure/B3025842.png)

![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)